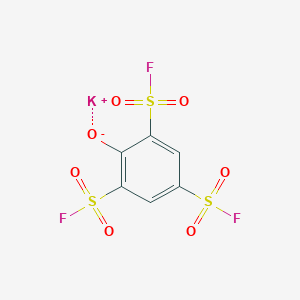

Potassium;2,4,6-tris(fluorosulfonyl)phenolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;2,4,6-tris(fluorosulfonyl)phenolate, commonly known as KTFP, is a compound that has gained significant attention in the scientific community due to its potential use as an effective oxidizing agent. KTFP is a potassium salt of tris(fluorosulfonyl)phenol, and it is a white crystalline compound that is soluble in polar solvents such as water, methanol, and acetonitrile.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Potassium 2,4,6-tris(fluorosulfonyl)phenolate has been involved in the development of synthetic routes for related compounds. Boiko et al. (2011) described synthetic procedures for this compound, highlighting its structural similarity to picric acid derivatives in solid state (Boiko et al., 2011).

Electrolyte Solutions in Battery Research

Research by Hosaka et al. (2018) and Xu et al. (2020) demonstrated the use of potassium bis(fluorosulfonyl)amide solutions, related to potassium 2,4,6-tris(fluorosulfonyl)phenolate, in potassium-ion batteries, showing enhanced coulombic efficiency and better cyclability compared to other solutions (Hosaka et al., 2018); (Xu et al., 2020).

Advancements in Non-Flammable Electrolytes for Batteries

Liu et al. (2019) explored the use of phosphate-based fire retardants with potassium bis(fluorosulfonyl)imide, which relates to potassium 2,4,6-tris(fluorosulfonyl)phenolate, in potassium-ion batteries. This demonstrated non-dendritic K-metal plating/stripping and improved safety and performance (Liu et al., 2019).

Radical-Scavenging Activity in Aqueous Media

The research conducted by Mesa et al. (2012) on the radical-scavenging activity of poly(phenols) in aqueous media used a tri-potassium salt derived from a similar compound, demonstrating its efficacy as a chemical sensor (Mesa et al., 2012).

Catalysis in Polymerization Processes

A study by Yao et al. (2017) involved potassium complexes with monoanionic tetradentate amino-phenolate ligands, which could be related to potassium 2,4,6-tris(fluorosulfonyl)phenolate, showing their application in the polymerization of rac-lactide (Yao et al., 2017).

Stability in Advanced Oxidation Processes

Yang et al. (2014) examined the stability of 6:2 fluorotelomer sulfonate potassium salt, a related compound, under various advanced oxidation processes, providing insights into its degradation kinetics and pathway (Yang et al., 2014).

Propiedades

IUPAC Name |

potassium;2,4,6-tris(fluorosulfonyl)phenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O7S3.K/c7-17(11,12)3-1-4(18(8,13)14)6(10)5(2-3)19(9,15)16;/h1-2,10H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQUEYECYJRQU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)F)[O-])S(=O)(=O)F)S(=O)(=O)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3KO7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)

![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)

![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2617235.png)

![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)

![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)

![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2617244.png)